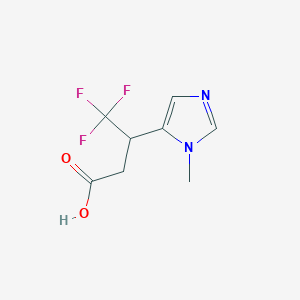
4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid: is a chemical compound characterized by the presence of trifluoromethyl and imidazole groups. This compound is notable for its unique structure, which combines the properties of both fluorinated and imidazole-containing molecules. The trifluoromethyl group imparts significant electron-withdrawing properties, while the imidazole ring is known for its biological activity and ability to coordinate with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid typically involves the introduction of the trifluoromethyl group and the imidazole ring into a butanoic acid backbone. One common method involves the reaction of a trifluoromethylated precursor with an imidazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and catalysts.
Biology: The imidazole ring in this compound is known for its biological activity. It can interact with enzymes and receptors, making it a potential candidate for drug development and biochemical research.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity and specificity. The imidazole ring can coordinate with metal ions, potentially affecting enzymatic activity and signal transduction pathways.
Comparaison Avec Des Composés Similaires
4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanoic acid: This compound has a hydroxyl group instead of a carboxylic acid group, which can alter its reactivity and biological activity.
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound features an aniline group, providing different chemical and biological properties.
Uniqueness: 4,4,4-Trifluoro-3-(1-methyl-1h-imidazol-5-yl)butanoic acid is unique due to the combination of the trifluoromethyl and imidazole groups. This combination imparts distinct electronic and steric properties, making it valuable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C8H9F3N2O2 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
4,4,4-trifluoro-3-(3-methylimidazol-4-yl)butanoic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-4-12-3-6(13)5(2-7(14)15)8(9,10)11/h3-5H,2H2,1H3,(H,14,15) |
Clé InChI |
GXZYNNRLLFIDAG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




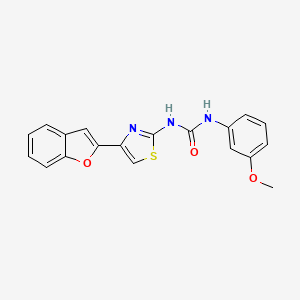
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13576784.png)
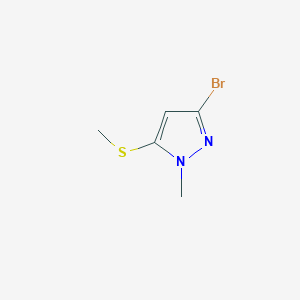
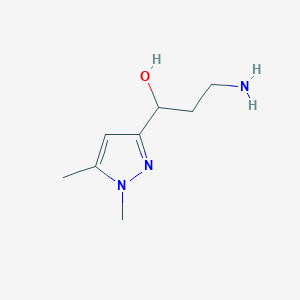

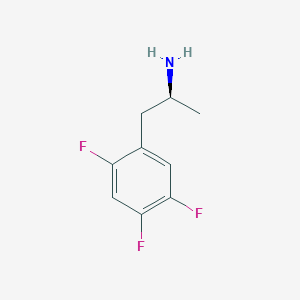
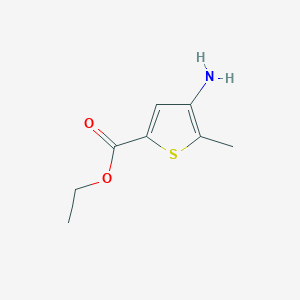
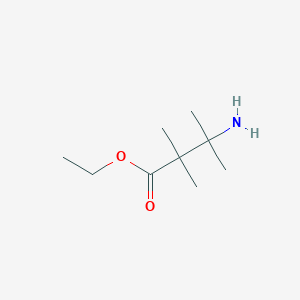
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)

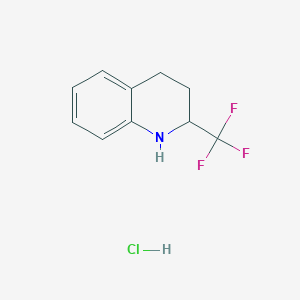
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)
